molecular formula C17H14BrNO4 B2585435 N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide CAS No. 2097864-13-4

N-({[2,3'-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide

Cat. No.: B2585435
CAS No.: 2097864-13-4
M. Wt: 376.206
InChI Key: DUWGKSJKKFPLSZ-UHFFFAOYSA-N
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Description

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide is a complex organic compound that features a bifuran moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For instance, the reaction between 2-furoic acid and furfurylamine can be carried out in a microwave reactor in the presence of coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of reagents and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated product.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the bifuran moiety may yield furan-2,5-dicarboxylic acid derivatives, while substitution of the bromine atom may result in various substituted benzamides.

Scientific Research Applications

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide involves its interaction with specific molecular targets. The bifuran moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bifuran]-5-yl}methyl)-2-bromo-5-methoxybenzamide is unique due to the presence of both a bifuran moiety and a brominated benzamide structure. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c1-21-12-2-4-15(18)14(8-12)17(20)19-9-13-3-5-16(23-13)11-6-7-22-10-11/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWGKSJKKFPLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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